molecular formula C16H12N2O3 B3038094 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 7391-60-8

1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3038094
CAS No.: 7391-60-8
M. Wt: 280.28 g/mol
InChI Key: FBQJKKPQBMSWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is an organic compound belonging to the class of pyrimidinetriones This compound is characterized by the presence of two phenyl groups attached to the 1 and 3 positions of a pyrimidinetrione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of benzil with urea in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the pyrimidinetrione ring. The reaction conditions often include:

    Reagents: Benzil, urea, and a base (e.g., sodium ethoxide)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C for ethanol)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidinetrione derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydropyrimidinetrione derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as a pharmacophore in drug development. Research indicates that this compound exhibits anti-inflammatory and anticancer properties. It interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity and modulating cellular pathways associated with disease processes .

Case Study:
In a study investigating the synthesis of derivatives of this compound, researchers designed and evaluated several analogs for their inhibitory activities against human mPGES-1 (microsomal prostaglandin E synthase-1). The findings suggested that certain derivatives showed selectivity for mPGES-1 over COX isozymes, indicating potential for developing safer anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

Materials Science

Synthesis of Novel Materials:
The compound is explored in materials science for its ability to form novel materials with unique electronic and optical properties. Its structural characteristics allow it to be used as an intermediate in the synthesis of specialized materials that can be applied in electronics and photonics.

Applications:

  • Organic Photovoltaics: The compound's electronic properties may be harnessed in organic solar cells.
  • Optoelectronic Devices: Its optical characteristics make it suitable for applications in light-emitting diodes (LEDs) and laser technologies.

Biological Studies

Biochemical Assays:
this compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to bind to enzyme active sites allows researchers to investigate the molecular basis of enzyme function and inhibition.

Mechanistic Insights:
The compound's mechanism of action involves binding to specific sites on enzymes or receptors, leading to alterations in their activity. This property is particularly useful in understanding pathways involved in inflammation and cancer progression.

Industrial Applications

Intermediate in Fine Chemicals:
In the chemical industry, this compound serves as an intermediate for synthesizing various fine chemicals and specialty materials. Its versatility allows it to be employed in the production of dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism of action of 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinedione: Similar structure but with different functional groups.

    1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives: Compounds with various substituents on the phenyl rings.

Uniqueness

This compound is unique due to its specific arrangement of phenyl groups and the pyrimidinetrione ring, which imparts distinct chemical and biological properties

Biological Activity

1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C16H12N2O3
  • Molecular Weight: 280.28 g/mol

Synthesis:
The synthesis of this compound typically involves the condensation of benzil with urea in the presence of a base such as sodium ethoxide. The reaction is conducted under reflux conditions using solvents like ethanol or methanol.

The compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites. This modulation can lead to various therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • In Vitro Studies: The compound has been tested against human cancer cell lines with promising results in reducing cell viability and inducing apoptosis .
  • Mechanistic Insights: The anticancer activity is believed to be associated with the inhibition of specific signaling pathways involved in cell growth and survival.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory potential:

  • Inhibition of mPGES-1: this compound has been identified as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the inflammatory response. This selectivity may reduce adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound:

StudyFindings
Study A (2018)Demonstrated significant inhibition of cancer cell proliferation in vitro.
Study B (2020)Identified as a selective mPGES-1 inhibitor with potential for anti-inflammatory drug development.
Study C (2024)Showed antioxidant properties that may contribute to its therapeutic effects.

Properties

IUPAC Name

1,3-diphenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQJKKPQBMSWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251346
Record name 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7391-60-8
Record name 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7391-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (290 ml) was added to 1,3-diphenylurea 18 (148 g), malonic acid 4 (81.6 g) was added under a nitrogen atmosphere, and the mixture was stirred at 90° C. for 3 hrs. The mixture was stirred at 100° C. for 1.5 hrs and allowed to cool to room temperature. The reaction mixture was concentrated under reduced pressure. Ethanol (500 ml) was added to the residue, and the mixture was stirred at 90° C. When the mixture was cooled to 40° C., the crystals were collected by filtration, washed with ethanol and dried to give 1,3-diphenyl-pyrimidine-2,4,6-trione 19 (78.0 g, yield 40%).
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
81.6 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.